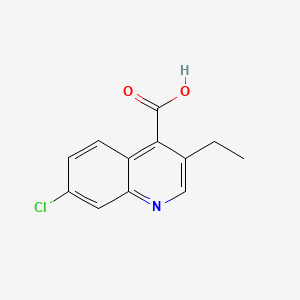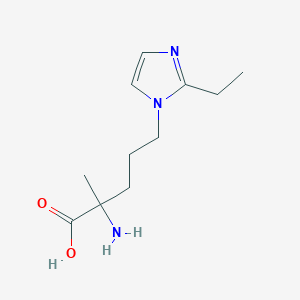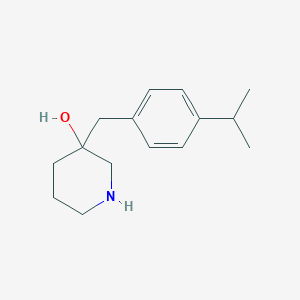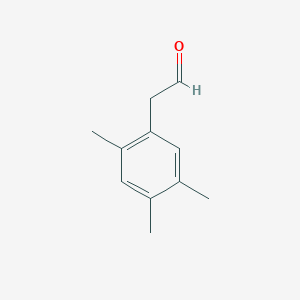![molecular formula C9H17N B13621408 7-Ethyl-6-azaspiro[3.4]octane](/img/structure/B13621408.png)
7-Ethyl-6-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-6-azaspiro[34]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-6-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. This process typically employs conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
7-Ethyl-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Ethyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[3.4]octane: Similar in structure but lacks the ethyl group at the 7-position.
6-Azaspiro[3.4]octane: Another related compound with a similar spirocyclic framework.
Uniqueness
7-Ethyl-6-azaspiro[3.4]octane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications .
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
7-ethyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C9H17N/c1-2-8-6-9(7-10-8)4-3-5-9/h8,10H,2-7H2,1H3 |
Clé InChI |
YFFCRLWHIJXNNR-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC2(CCC2)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol](/img/structure/B13621385.png)




![4-[2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B13621427.png)
![2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B13621429.png)
